![molecular formula C14H22N2O2S B7592183 N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide](/img/structure/B7592183.png)
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first discovered in 2004 and has since been extensively studied for its potential use in cancer therapy. PD-0332991 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide works by selectively inhibiting the activity of CDK4 and CDK6, which are involved in cell cycle regulation. These kinases are required for the progression of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide can prevent cancer cells from entering the S phase and dividing. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has also been shown to induce cell cycle arrest in cancer cells, leading to cell death. In addition, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are required for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide is that it has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. This means that it has the potential to be an effective cancer therapy. However, one limitation of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide is that it has a relatively low overall yield of around 10%, which means that it may be difficult to produce large quantities of the compound for use in clinical trials.
Direcciones Futuras
There are several future directions for research on N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide. One area of research is to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Finally, research could be conducted to investigate the potential use of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide as a preventive therapy for cancer, particularly in individuals with a high risk of developing certain types of cancer.
Métodos De Síntesis
The synthesis of N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide involves several steps, starting with the reaction of 3,5-dimethylpiperidine with propargyl bromide to form N-prop-2-ynyl-3,5-dimethylpiperidine. This intermediate is then reacted with N-but-2-ynylsulfonamide to form N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide. The overall yield of this synthesis is around 10%.
Aplicaciones Científicas De Investigación
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma. N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide works by inhibiting CDK4 and CDK6, which are involved in cell cycle regulation. By inhibiting these kinases, N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide can prevent cancer cells from dividing and multiplying.
Propiedades
IUPAC Name |
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-5-7-9-15(8-6-2)19(17,18)16-11-13(3)10-14(4)12-16/h2,13-14H,8-12H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGZGVEQXCVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)N1CC(CC(C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-2-ynyl-3,5-dimethyl-N-prop-2-ynylpiperidine-1-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.